molecular formula C9H7F3N2O4 B2991796 N-[2-Nitro-5-(trifluoromethyl)phenyl]aminoacetic acid CAS No. 1699750-17-8

N-[2-Nitro-5-(trifluoromethyl)phenyl]aminoacetic acid

Cat. No.: B2991796
CAS No.: 1699750-17-8
M. Wt: 264.16
InChI Key: FLJQZHNYJYSJPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[2-Nitro-5-(trifluoromethyl)phenyl]aminoacetic acid” is a chemical compound with the molecular formula C9H6F3NO4 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C9H6F3NO4 . The molecular weight of this compound is 249.15 .


Physical and Chemical Properties Analysis

“this compound” is a solid substance at room temperature . It has a molecular weight of 249.15 .

Scientific Research Applications

Peptide Synthesis and Protective Group Chemistry

N-[2-Nitro-5-(trifluoromethyl)phenyl]aminoacetic acid plays a significant role in peptide synthesis, especially as a novel protecting group. The 3-nitro-2-pyridinesulfenyl (Npys) group, closely related to the chemical structure , is utilized for the protection and activation of amino and hydroxyl groups for peptide synthesis. This group is introduced by treating amino acids with related compounds, and its removal is achieved under specific conditions without affecting other common protecting groups. This feature is demonstrated in the synthesis of peptides using both solution and solid-phase methodologies, highlighting its utility in creating trifluoroacetic acid-resistant linking groups to the resin (Matsueda & Walter, 2009).

Organic Synthesis and Reactions

In organic chemistry, compounds with structures similar to this compound are used in various reactions. For example, N-nitroso- and N-nitraminotetrazoles, derived from related aminotetrazoles, have been synthesized using direct nitration methods. These compounds have been characterized through multiple spectroscopic techniques and have applications in understanding molecular structures and bonding, as well as in the development of materials with specific detonation velocities (Karaghiosoff et al., 2006).

Enantioselective Catalysis

Enantioselective synthesis using chiral proton catalysts demonstrates another application of compounds related to this compound. Such catalysts enable the synthesis of epimerizable products from nitroacetic acid esters, providing a complementary approach to the synthesis of α-amino acids. This methodology results in products with high diastereo- and enantioselection, showcasing the versatility of related compounds in asymmetric synthesis (Singh et al., 2007).

Environmental Chemistry and Water Treatment

The trifluoromethyl group, a common feature in this compound, is also found in various environmental pollutants and treatment agents. Studies on the photolysis of trifluoromethylphenols, such as TFM, reveal the formation of trifluoroacetic acid (TFA) in the environment. This process highlights the environmental impact and degradation pathways of trifluoromethyl-containing compounds, providing insights into their behavior and potential risks in aquatic systems (Ellis & Mabury, 2000).

Safety and Hazards

The safety information for “N-[2-Nitro-5-(trifluoromethyl)phenyl]aminoacetic acid” indicates that it may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding dust formation, not getting the substance in eyes or on skin or clothing, and not breathing in dust, vapor, mist, or gas .

Properties

IUPAC Name

2-[2-nitro-5-(trifluoromethyl)anilino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2O4/c10-9(11,12)5-1-2-7(14(17)18)6(3-5)13-4-8(15)16/h1-3,13H,4H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLJQZHNYJYSJPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NCC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.